molecular formula C7H5BrINO B13575418 4-Bromo-2-iodobenzamide

4-Bromo-2-iodobenzamide

Cat. No.: B13575418
M. Wt: 325.93 g/mol
InChI Key: JOLOIMZLFPRXKD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a halogenated benzamide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodobenzamide typically involves halogenation reactions. One common method is the bromination of 2-iodobenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the halogens.

    Coupling Reactions: Biaryl or alkynyl derivatives.

    Reduction Reactions: Amines or partially reduced benzamides.

Scientific Research Applications

4-Bromo-2-iodobenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-4-iodobenzamide
  • 2-Amino-5-bromo-3-iodobenzamide
  • 4-Bromo-2,5-dimethoxybenzamide

Comparison: 4-Bromo-2-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H5BrINO

Molecular Weight

325.93 g/mol

IUPAC Name

4-bromo-2-iodobenzamide

InChI

InChI=1S/C7H5BrINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

InChI Key

JOLOIMZLFPRXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(=O)N

Origin of Product

United States

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